molecular formula C11H14O2 B14318041 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol CAS No. 113334-50-2

2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol

Cat. No.: B14318041
CAS No.: 113334-50-2
M. Wt: 178.23 g/mol
InChI Key: HADRXJSIEQHGEB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a prenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the prenylation of phenol using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the prenylation reaction. The reaction conditions are optimized to achieve high selectivity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The prenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
  • 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate synthase

Uniqueness

2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is unique due to its specific structural features, including the presence of both a phenolic hydroxyl group and a prenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113334-50-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(4-hydroxy-3-methylbut-2-enyl)phenol

InChI

InChI=1S/C11H14O2/c1-9(8-12)6-7-10-4-2-3-5-11(10)13/h2-6,12-13H,7-8H2,1H3

InChI Key

HADRXJSIEQHGEB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=CC=C1O)CO

Origin of Product

United States

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